1-Cyclobutylethylhydrazine;dihydrochloride
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Overview
Description
1-Cyclobutylethylhydrazine;dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2 It is a hydrazine derivative, characterized by the presence of a cyclobutyl group attached to an ethylhydrazine moiety
Preparation Methods
The synthesis of 1-Cyclobutylethylhydrazine;dihydrochloride typically involves the reaction of cyclobutyl ethyl ketone with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently reduced to yield the desired hydrazine derivative. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
1-Cyclobutylethylhydrazine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azines or other nitrogen-containing compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound into simpler hydrazine derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while substitution reactions can produce a variety of substituted hydrazines.
Scientific Research Applications
1-Cyclobutylethylhydrazine;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its hydrazine moiety suggests possible applications in the development of drugs targeting specific biochemical pathways.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Cyclobutylethylhydrazine;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, resulting in changes in cellular functions.
Comparison with Similar Compounds
1-Cyclobutylethylhydrazine;dihydrochloride can be compared with other hydrazine derivatives, such as:
Phenylhydrazine: Unlike this compound, phenylhydrazine contains a phenyl group instead of a cyclobutyl group. This difference in structure leads to variations in reactivity and applications.
Methylhydrazine: This compound has a simpler structure with a methyl group attached to the hydrazine moiety. It is used in different contexts, such as rocket propellants and chemical synthesis.
Dimethylhydrazine: Similar to methylhydrazine but with two methyl groups, this compound is also used in rocket fuels and as a reagent in organic synthesis.
Properties
IUPAC Name |
1-cyclobutylethylhydrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-5(8-7)6-3-2-4-6;;/h5-6,8H,2-4,7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAVUUWJQKJNJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC1)NN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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